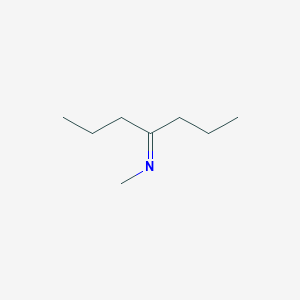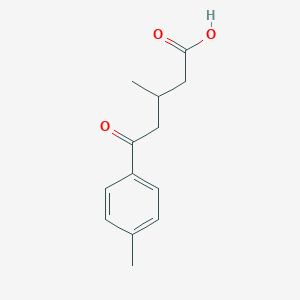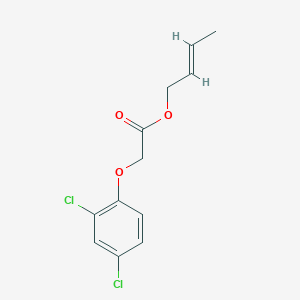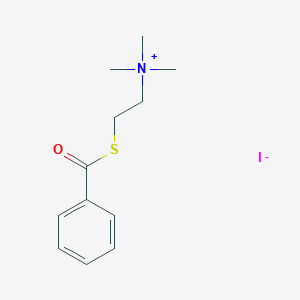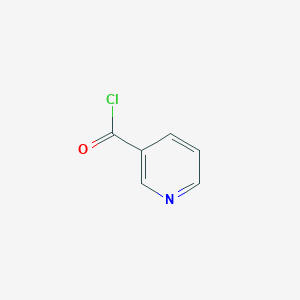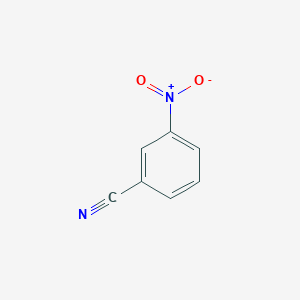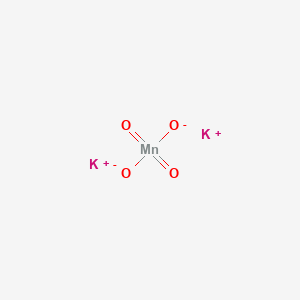
Potassium manganate
概要
説明
Potassium manganate is an inorganic compound with the chemical formula K₂MnO₄. It is a green-colored salt that serves as an intermediate in the industrial synthesis of potassium permanganate (KMnO₄), a widely used chemical. This compound is often confused with potassium permanganate, but each compound has distinct properties and uses .
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis: this compound can be synthesized by heating a solution of potassium permanganate in concentrated potassium hydroxide solution, followed by cooling to obtain green crystals: [ 4 \text{KMnO}_4 + 4 \text{KOH} \rightarrow 4 \text{K}_2\text{MnO}_4 + \text{O}_2 + 2 \text{H}_2\text{O} ] This reaction illustrates the rare role of hydroxide as a reducing agent .
-
Industrial Production: The industrial route involves treating manganese dioxide with air and potassium hydroxide: [ 2 \text{MnO}_2 + 4 \text{KOH} + \text{O}_2 \rightarrow 2 \text{K}_2\text{MnO}_4 + 2 \text{H}_2\text{O} ] Alternatively, potassium nitrate can be used as the oxidizer: [ 2 \text{KOH} + \text{KNO}_3 + \text{MnO}_2 \rightarrow \text{K}_2\text{MnO}_4 + \text{H}_2\text{O} + \text{KNO}_2 ] The transformation results in a green-colored melt .
Types of Reactions:
-
Oxidation: this compound is a strong oxidizing agent. It can oxidize various organic and inorganic compounds. For example, it oxidizes alkenes to diols in cold, dilute solutions: [ \text{C}_2\text{H}_4 + \text{K}_2\text{MnO}_4 + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_4(\text{OH})_2 + \text{MnO}_2 + \text{KOH} ]
-
Reduction: this compound can be reduced to potassium permanganate in acidic conditions: [ 2 \text{K}_2\text{MnO}_4 + \text{Cl}_2 \rightarrow 2 \text{KMnO}_4 + 2 \text{KCl} ]
Common Reagents and Conditions:
Oxidizing Agents: this compound itself acts as an oxidizing agent.
Reducing Agents: Chlorine, sulfur dioxide, and other reducing agents can convert this compound to potassium permanganate.
Major Products:
Oxidation Products: Diols, ketones, aldehydes, and carboxylic acids.
Reduction Products: Potassium permanganate and manganese dioxide.
作用機序
Target of Action
Potassium manganate (K2MnO4) primarily targets carbon-carbon double bonds in alkenes . It acts as a strong oxidizing agent, interacting with these double bonds during the oxidation process .
Mode of Action
This compound interacts with its targets through an oxidation process. The manganate (VII) ions in this compound are strong oxidizing agents. In the presence of alkenes, they oxidize ethene to ethane-1,2-diol (also known as ethylene glycol) . This interaction results in the alteration of the chemical structure of the target compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the oxidation of alkenes. The manganate (VII) ions in this compound oxidize alkenes to diols . This reaction alters the chemical structure of the alkene, transforming it into a different compound with new properties .
Pharmacokinetics
It’s important to note that this compound is a green-colored salt that decomposes in water . Its solubility and stability can influence its availability and reactivity in different environments .
Result of Action
The oxidation of alkenes by this compound results in the formation of diols . This reaction changes the chemical structure and properties of the original alkene. For example, the oxidation of ethene results in the formation of ethane-1,2-diol . Additionally, the reaction of this compound with alkenes is accompanied by a color change, which can be used as an indicator of the reaction .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the color change that accompanies the reaction of this compound with alkenes depends on whether the solution is acidic or alkaline . If the solution is acidified with dilute sulfuric acid, the purple solution becomes colorless. If the solution is made slightly alkaline, the purple solution first becomes dark green and then produces a dark brown precipitate . Therefore, the pH of the environment can influence the observable outcomes of this compound’s action.
生化学分析
Biochemical Properties
Potassium manganate may interact with various enzymes and proteins. Specific interactions with biomolecules have not been extensively studied. Potassium ions are known to be essential for enzyme activity and cellular functions
Cellular Effects
Potassium ions play crucial roles in maintaining cell function, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes have not been documented.
科学的研究の応用
Potassium manganate has several applications in scientific research:
Water Treatment: It is used as an oxidant and coagulant in water treatment processes.
Chemical Synthesis: It is used in organic synthesis for the oxidation of alkenes and other compounds.
Biological Research: this compound is used in studies involving oxidative stress and its effects on biological systems.
Industrial Applications: It is used in the production of potassium permanganate, which has various industrial applications, including as a disinfectant and in the synthesis of other chemicals.
類似化合物との比較
Potassium Permanganate (KMnO₄): Contains manganese in the +7 oxidation state, whereas potassium manganate contains manganese in the +6 oxidation state.
Manganese Dioxide (MnO₂): Used as a catalyst and in the production of batteries.
Potassium Chromate (K₂CrO₄): Another strong oxidizing agent used in various chemical reactions.
Uniqueness: this compound is unique due to its intermediate oxidation state of manganese (+6) and its ability to act as both an oxidizing and reducing agent under different conditions. This dual functionality makes it valuable in various chemical processes and industrial applications .
特性
IUPAC Name |
dipotassium;dioxido(dioxo)manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.Mn.4O/q2*+1;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYFHUXZPRFUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2MnO4 | |
| Record name | potassium manganate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_manganate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893107 | |
| Record name | Potassium manganate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.132 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Liquid, Dark green solid; [Merck Index] Dark green powder; [Alfa Aesar MSDS] | |
| Record name | Manganic acid (H2MnO4), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium manganate(VI) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16834 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10294-64-1 | |
| Record name | Potassium manganate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganic acid (H2MnO4), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium manganate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium manganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM MANGANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PI213D3US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does potassium manganate function in water treatment?
A1: this compound acts as both an oxidant and a coagulant in water treatment. [] As a strong oxidant, it effectively removes iron and manganese from groundwater by oxidizing soluble Fe(II) and Mn(II) to their insoluble oxide forms. [, ] It also degrades organic substances present in the water, further improving water quality. [, ] The manganese dioxide (MnO₂) produced through K₂MnO₄ reduction itself serves as a coagulant, aiding in the removal of suspended particles and further enhancing water clarity. []
Q2: What are the downstream effects of this compound in organic synthesis?
A2: this compound serves as a potent oxidizing agent in organic synthesis. It facilitates the conversion of alcohols to their corresponding aldehydes or ketones, showcasing its utility in organic transformations. [] For instance, it effectively oxidizes primary and secondary benzylic alcohols to aldehydes and ketones, respectively, with high yields. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is K₂MnO₄. It has a molecular weight of 197.13 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: Yes, X-ray photoelectron spectroscopy (XPS) has been utilized to study the electronic structure of this compound. [] Researchers analyzed the core- and valence-band level spectra, including the energy loss parts, to gain insights into the photoemission process of this d1 electronic structure compound. []
Q5: Can this compound be used in the synthesis of other manganese compounds?
A5: Yes, this compound can be utilized as a precursor for the synthesis of other valuable manganese compounds. For instance, it serves as an intermediate in the production of potassium permanganate (KMnO₄) through various methods, including electrolytic oxidation and the Glauber reaction. [, , ]
Q6: What is the role of this compound in the preparation of manganese oxide catalysts?
A6: this compound is employed as a precursor in the precipitation method for preparing manganese oxide (MnO₂) catalysts. [] These catalysts demonstrate activity in carbon monoxide (CO) oxidation, with their performance influenced by factors such as calcination temperature. []
Q7: Are there any computational studies on this compound and its reactions?
A7: While the provided research papers do not delve into specific computational studies on this compound, computational chemistry tools can be applied to understand its properties and reactivity. Techniques like density functional theory (DFT) calculations can provide insights into its electronic structure, bonding characteristics, and reaction mechanisms.
Q8: Are there any alternatives to this compound in water treatment?
A8: Yes, several alternatives to this compound exist for water treatment. These include: * Potassium permanganate (KMnO₄): A widely used oxidant for iron and manganese removal, although it can be more expensive. [, ] * Ozone (O₃): A powerful oxidizing agent capable of degrading a wide range of organic pollutants. [] * Chlorine-based oxidants: Effective for disinfection and oxidation of certain contaminants, but they can form harmful disinfection byproducts. * Coagulation and flocculation with aluminum or iron salts: These methods are effective in removing suspended particles and some organic matter. []
Q9: How can this compound be utilized for resource recovery from waste?
A9: this compound plays a crucial role in recovering valuable materials from waste, particularly from spent alkaline zinc-manganese batteries. [, ] Processes involve extracting the positive and negative electrode materials from the batteries. [] Subsequently, this compound is prepared, which can be further electrolyzed to produce potassium permanganate. [] This approach not only recovers valuable manganese compounds but also reduces the environmental impact of battery waste.
Q10: What are the strategies for managing waste generated during this compound production?
A10: Responsible waste management practices during this compound production are essential to minimize environmental impact. Strategies include:
Q11: What research infrastructure and resources are essential for studying this compound?
A11: Effective research on this compound necessitates a combination of experimental and computational tools:
- Synthesis and characterization: Laboratories equipped for inorganic synthesis, including furnaces, reactors, and analytical techniques like X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and various spectroscopic methods are crucial. [, , ]
- Electrochemical studies: Electrochemical workstations and techniques like cyclic voltammetry and chronoamperometry are essential for investigating redox behavior and applications in batteries. [, ]
Q12: What are some historical milestones in the research and application of this compound?
A12: The historical development of this compound research and applications includes:
- Early Synthesis: Johann Rudolf Glauber, a 17th-century German alchemist, first synthesized potassium permanganate from this compound. []
- Industrial Production: The development of industrial processes for this compound and permanganate production, primarily from manganese dioxide (MnO₂), marked a significant milestone. [, , , , ]
- Water Treatment Applications: Recognizing the strong oxidizing and coagulating properties of this compound led to its application in water treatment for removing iron, manganese, and organic pollutants. [, , , ]
Q13: How does research on this compound benefit from cross-disciplinary collaborations?
A13: this compound research benefits significantly from collaborations across disciplines, including:
- Chemistry and Material Science: Synergies between chemists and material scientists are crucial for developing novel synthesis methods, optimizing material properties, and exploring applications in catalysis and energy storage. [, , , ]
- Chemistry and Environmental Science: Collaboration between chemists and environmental scientists is vital for assessing the effectiveness and environmental impact of this compound in water treatment, as well as developing sustainable waste management strategies. [, , , , ]
- Chemistry and Engineering: Joint efforts between chemists and engineers are essential for designing and scaling up production processes for this compound and its derivatives, ensuring efficiency and cost-effectiveness. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


